molecular formula C10H11Cl2NO3 B14129549 3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide CAS No. 205320-03-2

3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide

Cat. No.: B14129549
CAS No.: 205320-03-2
M. Wt: 264.10 g/mol
InChI Key: MDFOFWBJHZPICM-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N-methyl-2,3-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dimethoxy-3-methylbenzaldehyde

Uniqueness

3,5-Dichloro-2,N-dimethoxy-N-methyl-benzamide stands out due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

205320-03-2

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

3,5-dichloro-N,2-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H11Cl2NO3/c1-13(16-3)10(14)7-4-6(11)5-8(12)9(7)15-2/h4-5H,1-3H3

InChI Key

MDFOFWBJHZPICM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=CC(=C1)Cl)Cl)OC)OC

Origin of Product

United States

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